N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride
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Overview
Description
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride is a diazepin-quinazolinamine derivative that acts as a selective inhibitor of histone lysine methyltransferase G9a and G9a-like protein. This compound is cell-permeable and has been widely used in scientific research to study epigenetic modifications, particularly the methylation of histone H3 at lysine 9 (H3K9me2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship and to develop more potent inhibitors of histone lysine methyltransferases .
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride has a wide range of scientific research applications, including:
Epigenetics: It is used to study the role of histone methylation in gene expression and chromatin structure.
Stem Cell Research: This compound has been used to facilitate the generation of induced pluripotent stem cells from somatic cells.
Cancer Research: this compound is used to investigate the role of histone methylation in cancer development and progression.
Mechanism of Action
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride exerts its effects by selectively inhibiting the histone lysine methyltransferase G9a and G9a-like protein. It binds to the active site of these enzymes, preventing the methylation of histone H3 at lysine 9 (H3K9). This inhibition leads to changes in chromatin structure and gene expression, affecting various biological processes such as cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
UNC0638: Another selective inhibitor of G9a and G9a-like protein, with similar inhibitory activity but different chemical structure.
A-366: A potent inhibitor of G9a with a distinct chemical structure and higher selectivity.
BRD4770: A small molecule inhibitor of G9a, used in epigenetic studies.
Uniqueness of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride
This compound is unique due to its high selectivity for G9a and G9a-like protein, as well as its ability to permeate cells effectively. This makes it a valuable tool for studying the specific roles of these enzymes in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWJAYUMMHCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.O.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl3N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.